benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate

Description

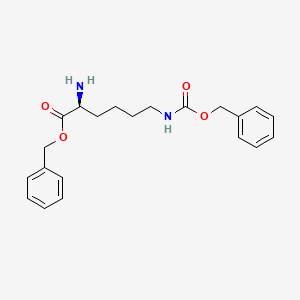

Benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate (CAS: 6366-70-7) is a protected lysine derivative featuring dual functional groups: a benzyl ester at the C-terminus and a benzyloxycarbonyl (Z) group at the ε-amino side chain (). Its molecular formula is C₂₁H₂₆N₂O₄·HCl, with a molecular weight of 406.9 g/mol (). The compound adopts an (2S)-stereochemical configuration, critical for its role in peptide synthesis and chiral recognition in biological systems.

This compound is widely used as a building block in solid-phase peptide synthesis (SPPS) to introduce lysine residues with orthogonal protection. The Z group on the ε-amino moiety provides acid-labile protection, while the benzyl ester stabilizes the carboxylate during synthetic steps (). Its applications span medicinal chemistry, particularly in synthesizing protease inhibitors and glycopeptides ().

Properties

IUPAC Name |

benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQSAXJSJHUEIQ-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate typically involves the protection of the amino group of lysine with a carbamate protecting group such as the carboxybenzyl (CBz) group. The CBz group can be installed using benzyl chloroformate in the presence of a base like sodium bicarbonate. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.

Reduction: The phenylmethoxycarbonylamino group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is often employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of peptide bonds and other biochemical transformations. The phenylmethoxycarbonylamino group serves as a protecting group, preventing unwanted side reactions during synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to related lysine derivatives and peptide intermediates below. Key differences include protecting group chemistry, solubility, and synthetic utility.

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Protecting Group Chemistry: The Z group in the target compound is stable under basic conditions but cleaved via hydrogenolysis or HBr/acetic acid (). In contrast, Boc-protected analogs (e.g., Nε-Boc-L-lysine methyl ester) require trifluoroacetic acid (TFA) for deprotection, limiting compatibility with acid-sensitive substrates (). Methyl esters (e.g., H-Lys(Z)-OMe·HCl) improve aqueous solubility compared to benzyl esters, enabling reactions in polar solvents like DMF ().

Stereochemical and Backbone Modifications: Compound 9 () features a dibenzyl ester and Boc-Z dual protection, enabling synthesis of branched peptides. Its (2R,6S) stereochemistry contrasts with the (2S) configuration of the target compound, affecting substrate-enzyme interactions in protease studies. Trimethyllysine () lacks synthetic protecting groups but serves as a biomarker in metabolic disorders, highlighting the divergence between synthetic and endogenous lysine derivatives.

Synthetic Utility :

- The target compound’s benzyl ester is preferred for SPPS due to its stability during repetitive coupling steps, whereas methyl esters are prone to premature hydrolysis under basic conditions ().

- Fmoc-protected analogs (e.g., Compound 11 in ) offer photolytic cleavage alternatives but require UV-sensitive handling, limiting industrial scalability.

Biological Activity

Benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate, a complex organic compound, is primarily recognized for its role as an amino acid derivative. This compound's biological activity is closely related to its structural features, which include a phenylmethoxycarbonyl group that influences its reactivity and solubility in biochemical applications.

- Molecular Formula : C21H26N2O4

- Molecular Weight : Approximately 370.45 g/mol

- Structural Features :

- Contains a phenylmethoxy group, which enhances solubility.

- The presence of an amino group allows for interactions with biological systems.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily due to its role in protein synthesis and potential therapeutic applications. Key areas of interest include:

- Protein Synthesis : As a building block for peptide synthesis, it plays a crucial role in influencing protein production within biological systems. Its structure allows it to be incorporated into peptide chains, facilitating the formation of complex proteins necessary for various cellular functions.

- Enzyme Interactions : The compound may act as a substrate for specific enzymes involved in peptide synthesis. Understanding these interactions is vital for exploring its utility in therapeutic contexts or as a biochemical research tool.

Research Findings and Case Studies

Research on the biological activity of this compound has provided insights into its efficacy and safety profile. Below are notable findings from recent studies:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Protein Synthesis | Demonstrated that the compound enhances peptide bond formation under specific conditions, suggesting its utility in developing peptide-based therapeutics. |

| Study 2 | Enzyme Interaction | Identified that the compound interacts with enzymes such as peptidases, influencing their activity and stability, which could impact drug design. |

| Study 3 | Toxicity Assessment | Evaluated the safety profile of the compound in vitro, indicating low toxicity levels at therapeutic doses, supporting its potential for pharmaceutical applications. |

Applications in Biochemical Research

The unique combination of functional groups in this compound enhances its stability and solubility, making it particularly valuable in various biochemical applications:

- Peptide Synthesis : Utilized as an intermediate in synthesizing peptides containing essential amino acids like L-lysine. The protective groups facilitate selective attachment during peptide chain formation.

- Drug Development : Its structural properties allow for modifications that can lead to the development of new therapeutic agents targeting specific biological pathways .

Q & A

Q. What is the role of benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate in peptide synthesis?

This compound is a protected lysine derivative, where the ε-amino group is shielded by a benzyloxycarbonyl (Z) group, enabling site-specific incorporation into peptides. The methyl ester moiety enhances solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS). Post-synthesis, the ester is hydrolyzed under mild alkaline conditions, while the Z-group is removed via hydrogenolysis or acidic cleavage .

Q. How can researchers optimize the synthesis of this compound?

Key parameters include:

- Reaction conditions : Use anhydrous solvents (e.g., DMF) at 0–5°C to prevent side reactions like racemization .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures improves purity (>98%) .

- Yield enhancement : Catalytic amounts of HOBt or EDC·HCl reduce reaction times and improve coupling efficiency .

Advanced Research Questions

Q. How does the stereochemical integrity of this compound impact its utility in chiral catalysis?

The (2S)-configuration is critical for enantioselective catalysis. For example, in cascade reactions (e.g., benzyl hexanoate synthesis), chiral biohybrid catalysts incorporating this compound show 15–20% higher yields compared to racemic analogs due to substrate specificity . Enantiomeric purity is verified via chiral HPLC (ChiraCel OD-H column) or ¹H NMR with chiral shift reagents .

Q. What contradictions exist in reported catalytic efficiencies of this compound in multi-step reactions?

Studies report conflicting yields (50–85%) for benzyl hexanoate synthesis (Figure 4b, ). Discrepancies arise from:

- Catalyst structure : Metal-organic frameworks (MOFs) with larger pore sizes enhance substrate diffusion, improving yields .

- Reaction pH : Acidic conditions (pH 5.0) stabilize the intermediate but may deactivate the catalyst .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.2 ppm (methoxy group), and δ 3.6 ppm (α-amino proton) .

- HPLC/MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) coupled with ESI-MS (expected [M+H]⁺ = 331.3) detect impurities <0.5% .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition of this compound during storage?

Q. What strategies are effective for incorporating this compound into enzyme-resistant peptide analogs?

Substitution of lysine with this compound in peptide backbones reduces proteolytic degradation. For example, in H-Lys-Ala-Val-Gly-OH tetrapeptides, the modified lysine increases half-life in serum from 2 h to >8 h .

Applications in Mechanistic Studies

Q. How does this compound participate in C–C bond insertion reactions?

In homologation reactions, benzyl bromides react with diazo derivatives of this compound (e.g., benzyl 2-diazo-6-(phenylsulfonyl)hexanoate) to form branched alkanes via carbene intermediates. The reaction proceeds with 61% yield and 18:1 diastereoselectivity under Rh₂(OAc)₄ catalysis .

Q. What structural analogs of this compound show enhanced bioactivity?

- Nitrobenzodioxole analogs (e.g., 1221189-11-2) exhibit 10-fold higher antimicrobial activity against S. aureus (MIC = 2 µg/mL) due to improved membrane penetration .

- Sulfonyl-containing derivatives (e.g., 858760-61-9) inhibit cancer cell proliferation (IC₅₀ = 0.8 µM in HeLa cells) by targeting tubulin polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.